2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride
Description
2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride (CAS: 2059908-61-9) is a chiral organic compound featuring a pyrazole moiety linked to an oxane (tetrahydrofuran) ring. Its molecular formula is C₉H₁₇Cl₂N₃O, with a molecular weight of 254.16 g/mol. The ethyl group at the pyrazole’s nitrogen and the stereochemistry (rac-(2R,3S) configuration) contribute to its structural uniqueness . This compound is primarily utilized in pharmaceutical research and chemical synthesis as a building block for drug candidates, particularly in targeting central nervous system (CNS) disorders or enzyme modulation .
Properties
Molecular Formula |
C10H19Cl2N3O |
|---|---|
Molecular Weight |
268.18 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-2-13-7-8(6-12-13)10-9(11)4-3-5-14-10;;/h6-7,9-10H,2-5,11H2,1H3;2*1H |
InChI Key |
VUGQWHBQBAHEQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride involves multiple steps. One common method includes the reaction of 1-ethyl-1H-pyrazole with oxan-3-amine under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-3-one derivatives, while reduction may produce oxan-3-amine derivatives .
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s analogs differ in substituents, heterocyclic cores, or stereochemistry. Below is a comparative analysis based on molecular structure, applications, and physicochemical properties:
Table 1: Comparison with Similar Compounds
Key Observations:
Substituent Effects: Ethyl vs. Heterocyclic Core: Replacing pyrazole with imidazole (e.g., rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride) alters electronic properties, affecting solubility and hydrogen-bonding capacity .
Backbone Modifications :
- The propenylamine analog (C₈H₁₅Cl₂N₃) lacks the oxane ring, reducing rigidity and possibly bioavailability compared to the target compound .
Stereochemistry :
- The rac-(2R,3S) configuration of the target compound may influence enantioselective interactions in chiral environments, a critical factor in drug design .
Biological Activity
2-(1-Ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride, also known as rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anti-diabetic, antioxidant, and enzyme inhibition properties.
Synthesis and Structural Characterization
The compound has been synthesized using established organic chemistry techniques. Structural characterization has been performed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The molecular formula is C10H19Cl2N3O, with a molecular weight of 268.18 g/mol .
Anti-Diabetic Activity
Recent studies have highlighted the anti-diabetic potential of 2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride. It exhibits significant inhibition against key enzymes involved in carbohydrate metabolism:
| Enzyme | IC50 (µM) | Comparison |
|---|---|---|
| α-glucosidase | 75.62 ± 0.56 | Acarbose: 72.58 ± 0.68 |
| α-amylase | 119.3 ± 0.75 | Acarbose: 115.6 ± 0.574 |
These results indicate that the compound has comparable efficacy to Acarbose, a well-known anti-diabetic drug .
Antioxidant Activity
The antioxidant properties of the compound were evaluated using several assays, including DPPH and ABTS radical scavenging tests. The findings suggest that it possesses considerable radical scavenging abilities, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Enzyme Inhibition
In addition to its anti-diabetic effects, the compound has shown promising results in inhibiting xanthine oxidase, an enzyme associated with the production of reactive oxygen species:
| Assay | IC50 (µM) |
|---|---|
| Xanthine Oxidase | 24.32 ± 0.78 |
This inhibition is significant as it suggests potential applications in managing conditions like gout and hyperuricemia .
Case Studies and Research Findings
A comprehensive study evaluated various pyrazole derivatives, including 2-(1-Ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride, for their biological activities. The study utilized molecular docking simulations to predict binding affinities and modes with target enzymes like α-glucosidase and α-amylase, providing insights into their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
